molecular formula C27H33Cl2N5O2 B3026282 N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride CAS No. 2309756-20-3

N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride

Cat. No.: B3026282
CAS No.: 2309756-20-3
M. Wt: 530.5 g/mol
InChI Key: DBGNVJZDXMWWQR-JIDHJSLPSA-N
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Description

YW3-56 is an inhibitor of protein arginine deiminase 2 (PAD2) and PAD4 (IC50s = 0.5-1 and 1-5 μM, respectively). It inhibits the growth of U2OS osteosarcoma cells (IC50 = ~2.5 μM) in a p53-dependent manner via induction of SESN2 and subsequent inhibition of mTORC1. YW3-56 (10 mg/kg) reduces tumor growth in an S-180 murine sarcoma tumor model. It also inhibits tumor growth in the 1883 MDA-MB-231 breast cancer bone metastasis mouse xenograft model.

Biological Activity

N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide, monohydrochloride is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its antiviral, antibacterial, and cytotoxic properties.

Chemical Structure and Properties

The compound features a naphthalene core with various substituents that contribute to its biological activity. The presence of a dimethylamino group and a chloro-iminoethyl moiety are particularly noteworthy for their potential interactions with biological targets.

Antiviral Activity

Research indicates that compounds related to naphthalene carboxamides exhibit significant antiviral properties. For instance, derivatives like PNU-26370 have been identified as nonnucleoside inhibitors of human cytomegalovirus (HCMV) polymerase, demonstrating broad-spectrum activity against herpesviruses such as HSV-1 and VZV .

Table 1: Antiviral Activity of Naphthalene Carboxamides

CompoundVirus TargetInhibition TypeReference
PNU-26370HCMVNon-nucleoside inhibitor
4-HQCHSV-1Polymerase inhibition
4-HQCVZVPolymerase inhibition

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial TargetMinimum Inhibitory Concentration (MIC)Reference
Fluorinated IminesE. coliComparable to kanamycin
Fluorinated IminesS. aureus1.9-fold lower than standard drug

Cytotoxicity

Cytotoxic evaluations of naphthalene carboxamide derivatives indicate varied effects on different cancer cell lines. For example, synthesized derivatives showed weak cytotoxicity against Lu cells but moderate activity against Hep-G2 cell lines . This suggests that while the compound may not be highly cytotoxic overall, it could have selective effects that merit further exploration.

Table 3: Cytotoxicity Evaluation

CompoundCell LineCytotoxicity LevelReference
Naphthalene DerivativeLu cellsWeak
Naphthalene DerivativeHep-G2 cellsModerate

The mechanism through which naphthalene carboxamides exert their biological effects likely involves interactions with specific enzymes or receptors within target pathogens or cells. For instance, the inhibition of viral polymerases is a critical pathway for antiviral activity, while the mechanisms for antibacterial action may involve disrupting bacterial cell wall synthesis or metabolic pathways .

Case Studies

Recent studies have highlighted the efficacy of naphthalene carboxamide derivatives in preclinical models. For example, one study demonstrated significant antiviral effects in vitro against herpesvirus infections, underscoring the importance of structure-activity relationship (SAR) studies to optimize these compounds for therapeutic use .

Properties

IUPAC Name

N-[(2S)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32ClN5O2.ClH/c1-33(2)23-13-12-20-15-22(11-10-21(20)16-23)26(34)32-24(9-6-14-30-25(29)17-28)27(35)31-18-19-7-4-3-5-8-19;/h3-5,7-8,10-13,15-16,24H,6,9,14,17-18H2,1-2H3,(H2,29,30)(H,31,35)(H,32,34);1H/t24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGNVJZDXMWWQR-JIDHJSLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C(=O)NCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)NCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride
Reactant of Route 4
Reactant of Route 4
N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride

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